molecular formula C7H14O2 B146824 Ethyl 2-methylbutyrate CAS No. 7452-79-1

Ethyl 2-methylbutyrate

Cat. No.: B146824
CAS No.: 7452-79-1
M. Wt: 130.18 g/mol
InChI Key: HCRBXQFHJMCTLF-UHFFFAOYSA-N
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Description

Ethyl 2-methylbutyrate, also known as ethyl 2-methylbutanoate, is a fatty acid ethyl ester obtained by the formal condensation of 2-methylbutyric acid with ethanol. It is a naturally occurring ester found in various fruits such as apples, strawberries, and blueberries. This compound is known for its pleasant fruity aroma, making it a valuable flavoring agent in the food and beverage industry .

Mechanism of Action

Target of Action

Ethyl 2-methylbutyrate is primarily a flavoring agent and a fragrance . It is a key constituent of the aroma of baked wines and a potential contributor to the aroma of fresh strawberries . Therefore, its primary targets are the olfactory receptors that detect smell.

Mode of Action

As an ester, this compound interacts with its targets (olfactory receptors) by binding to them and triggering a signal transduction pathway that results in the perception of a specific smell

Biochemical Pathways

The biochemical pathways involved in the perception of smell are complex and involve a series of signal transduction events. When this compound binds to an olfactory receptor, it triggers a cascade of biochemical events leading to the generation of a nerve impulse that is transmitted to the brain, where it is interpreted as a specific smell .

Pharmacokinetics

The pharmacokinetics of this compound, like other volatile organic compounds, involves absorption, distribution, metabolism, and excretion (ADME). Upon inhalation, it is rapidly absorbed through the respiratory tract and distributed throughout the body. Metabolism likely occurs in the liver, and the metabolites are excreted via the kidneys . .

Result of Action

The primary result of this compound’s action is the perception of a specific smell. This is a result of its interaction with olfactory receptors and the subsequent signal transduction pathway that leads to the generation of a nerve impulse .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity . Furthermore, the presence of other volatile compounds can influence the perception of smell by competitive binding to olfactory receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methylbutyrate is typically synthesized through the esterification of 2-methylbutyric acid with ethanol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and involves refluxing the mixture to achieve the desired ester .

Industrial Production Methods: In industrial settings, the continuous production method is employed to enhance efficiency and yield. This method involves adding 2-methylbutyric acid, ethanol, and p-toluenesulfonic acid into an esterification kettle, followed by total refluxing. The crude ester is then distilled, purified, and collected as the final product .

Types of Reactions:

    Esterification: The primary reaction for the synthesis of this compound.

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield 2-methylbutyric acid and ethanol.

    Oxidation: This compound can be oxidized to produce various oxidation products, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Acids: p-Toluenesulfonic acid for esterification.

    Bases: Sodium hydroxide for hydrolysis.

    Oxidizing Agents: Potassium permanganate for oxidation reactions.

Major Products Formed:

Scientific Research Applications

Ethyl 2-methylbutyrate has diverse applications in scientific research:

Comparison with Similar Compounds

    Ethyl butyrate: Another ester with a fruity aroma, commonly used as a flavoring agent.

    Methyl butyrate: Similar in structure but with a methyl group instead of an ethyl group, also used in flavoring.

    Ethyl hexanoate: A longer-chain ester with a fruity aroma, used in flavoring and fragrance applications.

Uniqueness: Ethyl 2-methylbutyrate is unique due to its specific molecular structure, which imparts a distinct fruity aroma reminiscent of apples and strawberries. Its presence in various fruits and its role as a natural flavoring agent make it particularly valuable in the food and beverage industry .

Properties

IUPAC Name

ethyl 2-methylbutanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3
Source PubChem
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InChI Key

HCRBXQFHJMCTLF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCC
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Molecular Formula

C7H14O2
Record name ETHYL-2-METHYL BUTYRATE
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DSSTOX Substance ID

DTXSID3052488
Record name Ethyl 2-methylbutyrate
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Molecular Weight

130.18 g/mol
Source PubChem
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Physical Description

Ethyl-2-methyl butyrate appears as a colorless oily liquid with a fruity odor. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes., Dry Powder, Liquid; Liquid, colourless liquid/strong, green-fruity, apple-like odour
Record name ETHYL-2-METHYL BUTYRATE
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Record name Butanoic acid, 2-methyl-, ethyl ester
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Record name Ethyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

132.00 to 133.00 °C. @ 760.00 mm Hg
Record name Ethyl 2-methylbutyrate
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Solubility

soluble in alcohol, propylene glycol; very slightly soluble in water; miscible with most fixed oils
Record name Ethyl 2-methylbutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.863-0.870
Record name Ethyl 2-methylbutyrate
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CAS No.

7452-79-1
Record name ETHYL-2-METHYL BUTYRATE
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Record name Ethyl 2-methylbutanoate
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Record name Ethyl 2-methylbutyrate
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Record name Ethyl 2-methylbutyrate
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Record name Butanoic acid, 2-methyl-, ethyl ester
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Record name Ethyl 2-methylbutyrate
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Record name Ethyl 2-methylbutyrate
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Record name ETHYL 2-METHYLBUTYRATE
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Record name Ethyl 2-methylbutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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